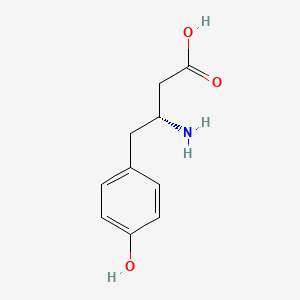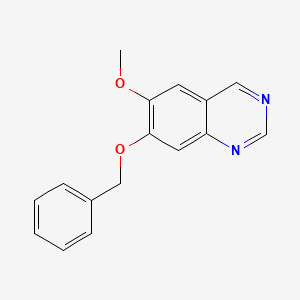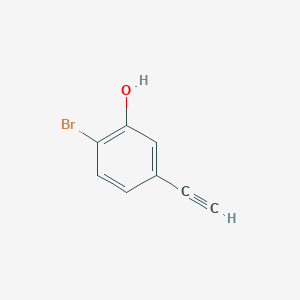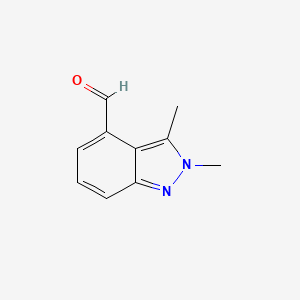
2,3-Dimethyl-2H-indazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2H-indazole-4-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of the aldehyde group at the 4-position and the dimethyl groups at the 2 and 3 positions make this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2H-indazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of 2H-indazoles . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-2H-indazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive and can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to an alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at the 2 and 3 positions can undergo electrophilic substitution reactions, often facilitated by catalysts.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indazole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2H-indazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The indazole ring can also interact with various receptors and enzymes, influencing biological pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
2H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position and no methyl groups.
2,3-Dimethyl-1H-indazole: Lacks the aldehyde group but has the same methyl substitutions.
Uniqueness
2,3-Dimethyl-2H-indazole-4-carbaldehyde is unique due to the specific positioning of the aldehyde group and the dimethyl substitutions. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2,3-dimethylindazole-4-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-10-8(6-13)4-3-5-9(10)11-12(7)2/h3-6H,1-2H3 |
InChI-Schlüssel |
DDAIKNVKVYEPNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1C)C=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


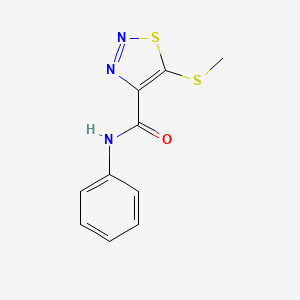
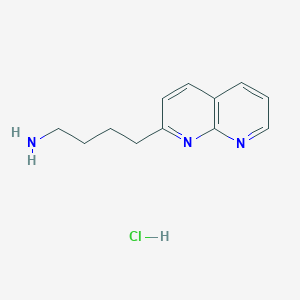
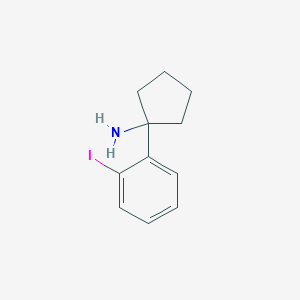

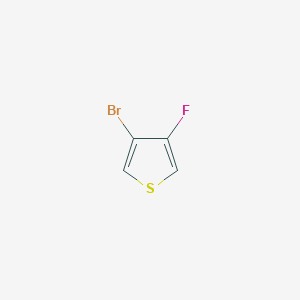
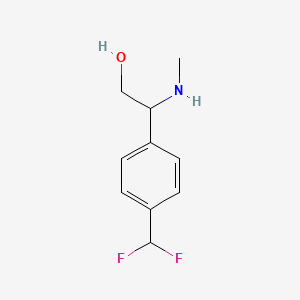
![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)
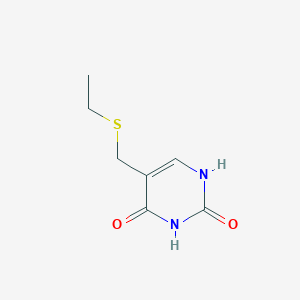
![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)

